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molecular formula C12H28Sn B022777 Tri-n-butyltin deuteride CAS No. 6180-99-0

Tri-n-butyltin deuteride

Cat. No. B022777
M. Wt: 292.1 g/mol
InChI Key: DBGVGMSCBYYSLD-RCUQKECRSA-N
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Patent
US04282166

Procedure details

An apparatus similar to that in Example 2 was charged with 205 g tributyltin chloride and 50 ml toluene. During 35 min. there was added 110 ml Reagent T with the temperature controlled at 30° C. maximum by ice bath cooling. An hour after complete addition the toluene was distilled off. The residue, including a considerable amount of solid, was distilled under vacuum to give 179.5 g crude tributyltin hydride boiling 102°-110° C./5 mm. This was redistilled to give 158.9 g boiling 104°-106° C./5 mm and 8.0 g boiling 106°-116° C./5 mm, both showing only tributyltin hydride in the NMR spectrum, and a 12.5 g residue having the NMR spectrum of tributyltin chloride, for a 91.1% of theoretical yield of tributyltin hydride based on tributyltin chloride charged.
Name
tributyltin chloride
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Reagent T
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5](Cl)([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4]>C1(C)C=CC=CC=1>[CH2:10]([SnH:5]([CH2:1][CH2:2][CH2:3][CH3:4])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
tributyltin chloride
Quantity
205 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Reagent T
Quantity
110 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
controlled at 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISTILLATION
Type
DISTILLATION
Details
was distilled off
DISTILLATION
Type
DISTILLATION
Details
was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[SnH](CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 179.5 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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